
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide
描述
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as Dimebolin, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Dimebolin belongs to the class of piperazine derivatives and has been found to exhibit a range of physiological and biochemical effects. In
作用机制
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve multiple targets in the brain. This compound has been found to modulate the activity of several neurotransmitter systems, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to increase the activity of enzymes involved in energy metabolism, which could have implications for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for more studies to evaluate the potential therapeutic applications of this compound in different disease models, including metabolic disorders and neurodegenerative diseases.
Conclusion:
This compound is a synthetic compound that has exhibited a range of potential applications in scientific research. Its low toxicity and ease of synthesis make it an attractive option for researchers. While the exact mechanism of action of this compound is not fully understood, it has been found to modulate multiple neurotransmitter systems and exhibit a range of physiological and biochemical effects. Further research is needed to fully elucidate the potential therapeutic applications of this compound and its mechanism of action.
科学研究应用
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to protect neurons from damage caused by oxidative stress, which is a hallmark of neurodegenerative diseases.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXBBRRWLLBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



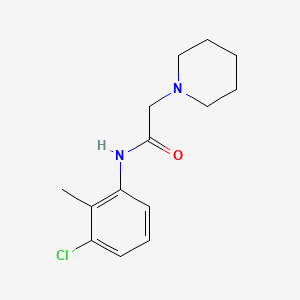
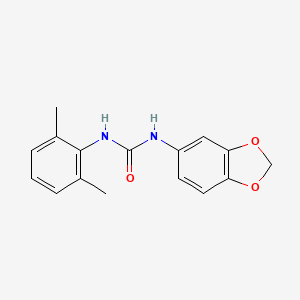
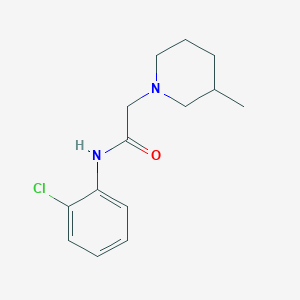
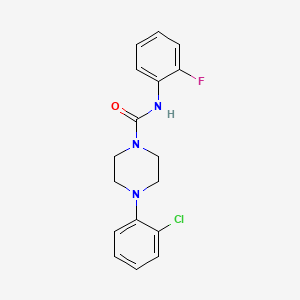
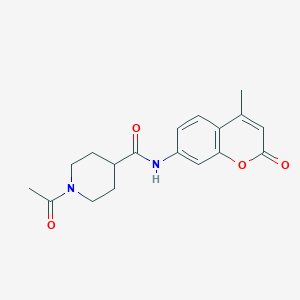
![(2-isopropoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B4422600.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4422601.png)
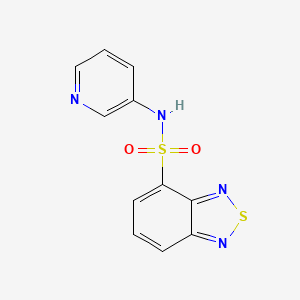
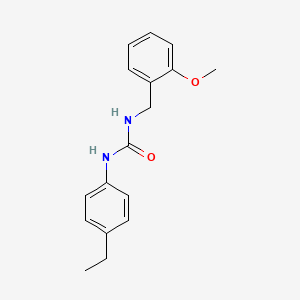
![N-(2-chlorophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4422616.png)
![4-({[(2-ethylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4422631.png)
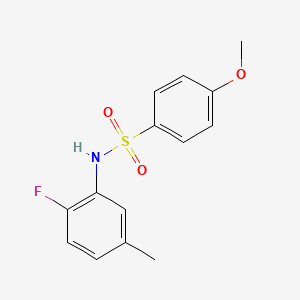
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4422640.png)
